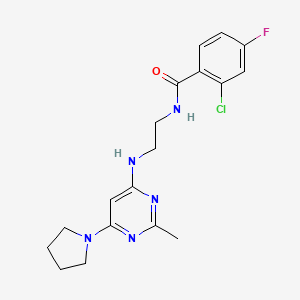
2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C18H21ClFN5O and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, also known by its CAS number 1203131-01-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1203131-01-4 |
| Molecular Formula | C₁₈H₂₁ClFN₅O |
| Molecular Weight | 377.8 g/mol |
The structure of this compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases involved in critical cellular processes. For instance, studies have shown that related pyrimidine derivatives can inhibit protein kinases such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound and its analogs:
- Inhibition of Kinases : The compound has been tested against several kinases, showing promising IC₅₀ values in the low nanomolar range. For example, a related compound demonstrated significant inhibition with an IC₅₀ value of 17 nM against PfCDPK1, indicating strong potential for antimalarial activity .
- Antiproliferative Effects : In cancer research, compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the disruption of signaling pathways that promote cell survival and proliferation.
Case Study 1: Antimalarial Activity
A study focusing on novel pyrimidine derivatives highlighted the efficacy of these compounds against Plasmodium falciparum, the causative agent of malaria. The study reported that certain derivatives exhibited potent antimalarial activity by inhibiting key kinases necessary for parasite survival during different life cycle stages .
Case Study 2: Cancer Therapeutics
Another investigation explored the potential of pyrimidine-based compounds as anticancer agents. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the therapeutic potential of any drug candidate. Although detailed PK data for this compound is limited, analogs have shown favorable absorption and distribution characteristics.
Toxicological Assessments
Preliminary toxicological assessments indicate that while some related compounds exhibit low toxicity profiles at therapeutic doses, comprehensive studies are required to ascertain the safety margins specifically for this compound.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-23-16(11-17(24-12)25-8-2-3-9-25)21-6-7-22-18(26)14-5-4-13(20)10-15(14)19/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSPRZNSATVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













